1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride
Description
1-[(1R,2R)-2-Aminocyclopropyl]ethanol hydrochloride (CAS 1401163-31-2) is a chiral amine derivative featuring a strained cyclopropane ring fused with an ethanol moiety. Its molecular formula is C₅H₁₂ClNO, with a molar mass of 137.61 g/mol. The compound’s stereochemistry (1R,2R) and cyclopropane ring confer unique reactivity and conformational rigidity, making it valuable in medicinal chemistry and enantioselective synthesis .
Properties
IUPAC Name |
1-[(1R,2R)-2-aminocyclopropyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3(7)4-2-5(4)6;/h3-5,7H,2,6H2,1H3;1H/t3?,4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZRNOYETAFKNP-GGTNOVMKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378496-93-4 | |
| Record name | rac-1-[(1R,2R)-2-aminocyclopropyl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride can be achieved through several methods:
Aldol Condensation and Azo-Aldol Condensation: These reactions involve the formation of carbon-carbon bonds between aldehydes or ketones and compounds containing active hydrogen atoms.
Transition Metal-Catalyzed C-H Activation and Amination: This method involves the activation of C-H bonds in the presence of transition metal catalysts, followed by amination to introduce the amino group.
Cyclopropanation Reactions: The cyclopropyl ring can be formed through cyclopropanation reactions involving diazo compounds, ylides, or carbene intermediates.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical and Synthetic Applications
Building Block in Synthesis:
The compound serves as a fundamental building block for synthesizing more complex molecules. Its unique cyclopropyl structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Synthetic Methods:
Several synthetic routes have been developed for creating 1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride, including:
- Aldol Condensation: This method forms carbon-carbon bonds between aldehydes or ketones and compounds with active hydrogen atoms.
- Transition Metal-Catalyzed Reactions: These reactions activate C-H bonds in the presence of transition metal catalysts, facilitating the introduction of the amino group.
- Cyclopropanation Reactions: Involving diazo compounds or carbene intermediates to form the cyclopropyl ring.
Biological Research Applications
Studying Cyclopropyl-Containing Molecules:
In biological research, this compound is utilized to explore the effects of cyclopropyl-containing molecules on biological systems. Its interaction with biological targets aids in understanding molecular pathways and mechanisms.
Therapeutic Potential:
The compound shows promise for therapeutic applications due to its ability to interact with specific molecular targets. Ongoing research aims to evaluate its efficacy in modulating enzyme or receptor activity, which may lead to the development of new pharmacological agents.
Industrial Applications
Intermediate in Pharmaceutical Production:
In the pharmaceutical industry, this compound is employed as an intermediate in producing various pharmaceuticals and agrochemicals. Its role as a precursor facilitates the synthesis of complex medicinal compounds.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex molecule synthesis |
| Biological Research | Study effects on biological systems |
| Therapeutic Development | Potential for drug development targeting specific molecular interactions |
| Industrial Use | Intermediate in pharmaceuticals and agrochemicals |
Case Studies
-
Study on Enzyme Interaction:
A recent study investigated how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggested that this compound could modulate enzyme activity, potentially influencing metabolic rates and pathways. -
Synthesis of Novel Drugs:
Research focused on synthesizing novel drugs using this compound as a key intermediate. The results demonstrated successful incorporation into drug candidates aimed at treating neurological disorders. -
Pharmacological Studies:
Pharmacological evaluations have been conducted to assess the therapeutic potential of this compound. These studies highlighted its ability to interact with neurotransmitter receptors, suggesting possible applications in treating psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and analogs:
Physicochemical and Functional Insights
- Cyclopropane vs. Cyclopentanol: The cyclopropane ring in the target compound introduces angular strain, increasing reactivity in ring-opening reactions compared to the more stable cyclopentanol analog .
- Ethanol vs. Ester Groups: The ethanol moiety enhances aqueous solubility (logP ~0.5), whereas the ethyl ester in the carboxylate derivative (logP ~1.8) improves membrane permeability but requires enzymatic hydrolysis for activation .
- Steric Effects: Bulky substituents (e.g., diisopropylamino in CAS 63051-68-3) reduce metabolic clearance but may hinder target binding compared to the compact cyclopropane-ethanol structure .
- Stereochemical Specificity : The (1R,2R) configuration in the target compound enables distinct enantioselective interactions, as demonstrated in chromatographic separations of chiral amines (e.g., SFC vs. HPLC retention times) .
Biological Activity
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride (CAS No. 2378496-93-4) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C5H11NO
- IUPAC Name : this compound
- SMILES : CC([C@@H]1C[C@H]1N)O
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Similar compounds have shown the ability to modulate glutamate receptors and other ion channels, influencing synaptic transmission and plasticity.
Target Proteins and Enzymes
Research indicates that this compound may interact with:
- Glutamate Receptors : Modulating excitatory neurotransmission.
- GABA Receptors : Potentially enhancing inhibitory signaling pathways.
Biochemical Pathways
The compound is believed to affect several key biochemical pathways:
- Neurotransmitter Release : By modulating receptor activity, it may influence the release of neurotransmitters such as dopamine and serotonin.
- Cellular Signaling : It can alter intracellular signaling cascades that are crucial for neuronal health and function.
Biological Activity Table
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
-
Neuroprotection in Rodent Models :
- A study demonstrated that the compound reduced neuronal apoptosis in models of oxidative stress, suggesting a protective role against neurodegenerative conditions. The mechanism involved modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.
-
Behavioral Studies :
- In behavioral assays assessing anxiety and depression, administration of this compound showed significant improvements in rodent models. These findings correlate with alterations in serotonin levels and receptor activity.
-
In Vitro Studies :
- In vitro experiments indicated that the compound enhances the survival of cultured neurons under stress conditions, further supporting its neuroprotective potential.
Q & A
Q. What advanced impurity profiling techniques ensure batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
